
4,4,4-Trifluoro-1-(6-(trifluoromethyl)pyridin-3-yl)butane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,4-Trifluoro-1-(6-(trifluoromethyl)pyridin-3-yl)butane-1,3-dione is a fluorinated organic compound that features a trifluoromethyl group attached to a pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-trifluoromethyl-5-bromopyridine with sec-butyllithium, followed by the addition of N,N-dimethylaminoacetamide . This reaction is carried out under low temperatures, typically around -78°C, to ensure the stability of the intermediates.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques, such as chromatography, ensures the removal of impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
4,4,4-Trifluoro-1-(6-(trifluoromethyl)pyridin-3-yl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
4,4,4-Trifluoro-1-(6-(trifluoromethyl)pyridin-3-yl)butane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 4,4,4-Trifluoro-1-(6-(trifluoromethyl)pyridin-3-yl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4,4,4-Trifluoro-1-phenyl-1,3-butanedione: Used in the synthesis of NNO ketoimines and as a ligand in the preparation of ternary lanthanide complexes.
4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione: Known for its applications in mixed-ligand chelate extraction of trivalent lanthanides.
4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione: Utilized in the synthesis of complex organic molecules and materials science.
Uniqueness
The uniqueness of 4,4,4-Trifluoro-1-(6-(trifluoromethyl)pyridin-3-yl)butane-1,3-dione lies in its combination of trifluoromethyl groups and a pyridine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials.
Propiedades
Fórmula molecular |
C10H5F6NO2 |
|---|---|
Peso molecular |
285.14 g/mol |
Nombre IUPAC |
4,4,4-trifluoro-1-[6-(trifluoromethyl)pyridin-3-yl]butane-1,3-dione |
InChI |
InChI=1S/C10H5F6NO2/c11-9(12,13)7-2-1-5(4-17-7)6(18)3-8(19)10(14,15)16/h1-2,4H,3H2 |
Clave InChI |
WJNIYFKRJHYTBB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1C(=O)CC(=O)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3-(Furan-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B13351894.png)
![(S)-3-Chloro-7-prolyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B13351899.png)
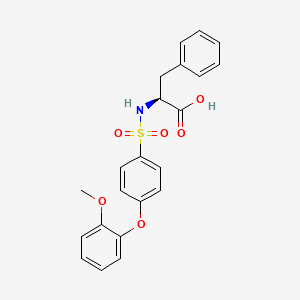
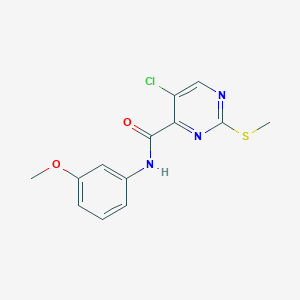
![6'-Fluorospiro[cyclopentane-1,3'-indoline]](/img/structure/B13351915.png)

![4-{[(3-Nitrophenyl)acetyl]amino}benzenesulfonyl fluoride](/img/structure/B13351941.png)
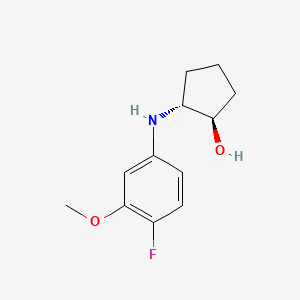
![Rel-(1R,5R,6R)-4-oxo-3-oxabicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B13351961.png)
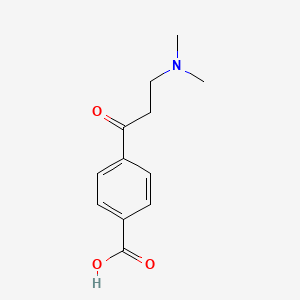
![6-(1,3-Benzodioxol-5-yl)-3-[(tert-butylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351967.png)
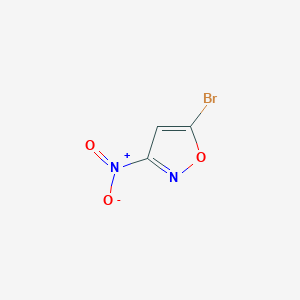
![4-(2-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}vinyl)phenyl methyl ether](/img/structure/B13351977.png)
